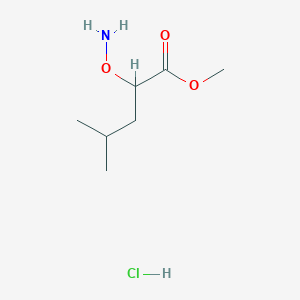

1-Methoxy-3-(oxan-4-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

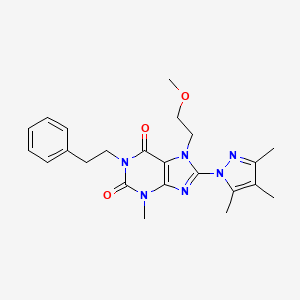

1-Methoxy-3-(oxan-4-yl)propan-2-amine, also known as Methoxyphenamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that acts as a central nervous system stimulant. Methoxyphenamine has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Metal-Free Photosensitized Oxyimination

The compound is foundational in developing methodologies for introducing both amine and alcohol functionalities into alkene substrates, enabling the synthesis of 1,2-aminoalcohols in a single step. This advancement is significant for creating high-value organic molecules, including pharmaceuticals and natural products, through a metal-free photosensitization strategy using oxime carbonate as a bifunctional reagent. The approach offers a straightforward path to synthesize complex molecules under mild conditions, highlighting the compound's utility in organic synthesis and material science (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).

Selective Transformations of a Diprotected 2-Oxobutanedial

In another study, the reactivity of derivatives of oxobutanedial, closely related to the compound of interest, was explored for selective transformations, showcasing the versatility of such compounds in synthetic chemistry. These transformations include hydride and Grignard-type additions, demonstrating the compound's potential as a precursor in synthesizing various organic molecules with high specificity and yield (Marit K. Leiren, S. Valdersnes, L. Sydnes, 2013).

Development of Novel Synthesis Methods

Efforts to develop new synthesis methods for N-substituted 1,3-oxazinan-2-ones involved the compound in a three-component, one-pot reaction showcasing its utility in creating chiral products. This method emphasizes the compound's role in efficient and straightforward synthesis processes, contributing to the broader field of organic and medicinal chemistry by providing access to chiral molecules with potential pharmaceutical applications (S. Trifunović, D. Dimitrijević, Gordana Vasić, et al., 2010).

Enhanced Fluorescence for Biomedical Analysis

The compound's derivatives have been identified as novel fluorophores with strong fluorescence across a wide pH range, making them valuable for biomedical analysis. These derivatives exhibit high stability and large Stokes' shifts, ideal for fluorescent labeling in complex biological environments. This application demonstrates the compound's potential in developing new diagnostic and analytical tools in biotechnology and healthcare (Junzo Hirano, K. Hamase, H. Fukuda, et al., 2004).

Propiedades

IUPAC Name |

1-methoxy-3-(oxan-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8-9H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIFCXXBUPSNJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1CCOCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2973270.png)

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)

![2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)

![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)

![Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2973286.png)

![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)